6-Fluoro-2-trifluoromethyl-9-(3-iodopropyl)-9H-thioxanthene

Radioiodination SPECT Imaging Molecular Probe

6-Fluoro-2-trifluoromethyl-9-(3-iodopropyl)-9H-thioxanthene (CAS 85721-04-6) is a halogenated thioxanthene derivative bearing a 3-iodopropyl substituent at the 9-position and a trifluoromethyl group at the 2-position on a 9H-thioxanthene core. The compound possesses a molecular formula of C17H13F4IS and a molecular weight of 452.25 g/mol, with a computed density of 1.637 g/cm³ and a boiling point of 406.8 °C at 760 mmHg.

Molecular Formula C17H13F4IS
Molecular Weight 452.2 g/mol
CAS No. 85721-04-6
Cat. No. B12692037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-2-trifluoromethyl-9-(3-iodopropyl)-9H-thioxanthene
CAS85721-04-6
Molecular FormulaC17H13F4IS
Molecular Weight452.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(F)(F)F)C(C3=C(S2)C=C(C=C3)F)CCCI
InChIInChI=1S/C17H13F4IS/c18-11-4-5-13-12(2-1-7-22)14-8-10(17(19,20)21)3-6-15(14)23-16(13)9-11/h3-6,8-9,12H,1-2,7H2
InChIKeyFXKLTDSAOBKIMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-2-trifluoromethyl-9-(3-iodopropyl)-9H-thioxanthene (CAS 85721-04-6): Structural Identity and Thioxanthene-Class Context


6-Fluoro-2-trifluoromethyl-9-(3-iodopropyl)-9H-thioxanthene (CAS 85721-04-6) is a halogenated thioxanthene derivative bearing a 3-iodopropyl substituent at the 9-position and a trifluoromethyl group at the 2-position on a 9H-thioxanthene core . The compound possesses a molecular formula of C17H13F4IS and a molecular weight of 452.25 g/mol, with a computed density of 1.637 g/cm³ and a boiling point of 406.8 °C at 760 mmHg . While thioxanthene derivatives such as flupentixol, chlorprothixene, and thiothixene are established clinical antipsychotics acting as dopamine D2 receptor antagonists [1], this compound is synthesized exclusively as a research chemical—not for therapeutic or veterinary use—and is supplied by specialty chemical vendors for applications in medicinal chemistry, pharmacology, and materials science . Its distinguishing structural features—the iodine atom enabling nucleophilic substitution or radiolabeling and the saturated 9-position—set it apart from the unsaturated 9-ylidene antipsychotic analogs .

Procurement Risk Alert: Why Other Thioxanthene Derivatives Cannot Replace 6-Fluoro-2-trifluoromethyl-9-(3-iodopropyl)-9H-thioxanthene


Indiscriminate substitution among thioxanthene derivatives is inadvisable due to three structural features that govern distinct functional outcomes. First, the 3-iodopropyl group at position 9 provides a reactive halogen handle for nucleophilic displacement or direct radioiodination (¹²⁵I/¹²³I)—a capability absent in the clinically used 9-ylidene antipsychotics such as flupentixol (Ki D2 = 0.38 nM) and chlorprothixene (Ki D2 = 2.96 nM) , whose exocyclic double bond precludes analogous aliphatic substitution chemistry. Second, the saturated 9H-thioxanthene scaffold generates an sp³-hybridized carbon at C-9, producing a folded tricyclic conformation that differs from the planar 9-ylidene geometry of clinical analogs; this conformational distinction can alter molecular recognition at biological targets [1]. Third, the combinatorial presence of three halogen types (fluorine, trifluoromethyl, and iodine) on a single thioxanthene core creates a distinct electronic environment—with an experimentally derived LogP of 6.66 —that is unavailable in any approved thioxanthene drug. These three divergences mean that procurement for research purposes (radiolabeling, probe development, or medicinal chemistry) cannot simply default to a cheaper or more readily available antipsychotic thioxanthene without losing the specific chemical or biological functionality required.

Quantitative Differentiation Evidence for 6-Fluoro-2-trifluoromethyl-9-(3-iodopropyl)-9H-thioxanthene Versus Comparator Compounds


Iodine-Enabled Radiosynthetic Capability: Distinction from Non-Iodinated Thioxanthene Antipsychotics

The target compound contains a primary alkyl iodide (3-iodopropyl chain) that enables direct isotopic exchange or nucleophilic radioiodination with ¹²³I (t₁/₂ = 13.2 h) or ¹²⁵I (t₁/₂ = 60 days) without requiring prosthetic group conjugation [1]. In contrast, the closest clinical thioxanthene analogs—flupentixol, chlorprothixene, and thiothixene—lack any iodine atom in their structures, rendering them incompatible with direct radioiodination for SPECT imaging or receptor autoradiography [2]. The C–I bond dissociation energy (~57 kcal/mol for primary alkyl iodides) provides sufficient kinetic stability for storage while remaining labile enough for nucleophilic displacement with radioisotopic iodide under mild conditions (e.g., Cu(I)-assisted halogen exchange in acetonitrile at 60–80 °C) .

Radioiodination SPECT Imaging Molecular Probe

Trifluoromethyl-Enhanced Metabolic Stability Versus Halogenated Thioxanthene Analogs: A Class-Level SAR Analysis

The trifluoromethyl (–CF₃) group at position 2 confers resistance to oxidative metabolism relative to halogenated analogs bearing Cl, Br, or CH₃ substituents. Historical structure-activity relationship (SAR) studies on thioxanthene neuroleptics have demonstrated that trifluoromethyl-substituted thioxanthenes exhibit 3- to 4-fold greater potency than their halogenated (chlorine or bromine) counterparts [1]. The C–F bond dissociation energy (~116 kcal/mol for aromatic C–F vs. ~84 kcal/mol for aromatic C–Cl) renders the CF₃ group substantially more resistant to CYP450-mediated hydroxylation than a chlorine atom at the same position, as observed in chlorprothixene (2-chloro substitution) . While direct experimental metabolic stability data for the target compound are not publicly available, the class-level inference from structurally analogous thioxanthenes indicates that the –CF₃ substituent predicts longer in vitro half-life in hepatic microsome assays compared to 2-chloro or 2-bromo analogs.

Metabolic Stability CYP450 Resistance Trifluoromethyl Effect

Lipophilicity-Driven CNS Penetration Advantage: LogP Comparison with Clinical Thioxanthene Antipsychotics

The computed LogP for 6-fluoro-2-trifluoromethyl-9-(3-iodopropyl)-9H-thioxanthene is 6.66 , substantially exceeding the LogP values of clinically used thioxanthene antipsychotics: chlorprothixene (LogP ≈ 5.2, estimated), flupentixol (LogP ≈ 4.5, estimated), and thiothixene (LogP ≈ 4.0, experimental) [1]. The iodine atom contributes significantly to this elevated lipophilicity (Hansch π constant for aromatic I ≈ +1.12 vs. Cl ≈ +0.71), as does the trifluoromethyl group (π ≈ +0.88). While LogP values in the 1–4 range are generally considered optimal for CNS drug candidates, the higher LogP of 6.66 may confer superior blood-brain barrier (BBB) permeation rate for in vitro transport assays or in vivo imaging probe distribution, albeit with potentially increased nonspecific binding [2].

CNS Penetration Lipophilicity LogP Blood-Brain Barrier

Synthetic Versatility of the 3-Iodopropyl Handle: A Differential Advantage for Diversification Chemistry

The 3-iodopropyl group at C-9 serves as a versatile synthetic handle for late-stage diversification: it can undergo nucleophilic displacement with amines, thiols, azides, or cyanide to generate libraries of 9-substituted analogs . Conversion to the corresponding azide (NaN₃, DMF, 60 °C) followed by Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enables modular attachment of alkyne-bearing reporter groups (fluorophores, biotin, PEG chains) [1]. This synthetic flexibility is absent in clinical thioxanthene antipsychotics, which bear a fixed aminoalkyl side chain (e.g., piperazineethanol in flupentixol, piperidineethanol in piflutixol) that cannot be easily exchanged without de novo synthesis [2]. The iodine atom additionally permits Pd-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki) for C–C bond formation, expanding the accessible chemical space beyond what is achievable with the 9-ylidene scaffold.

Chemical Diversification Nucleophilic Substitution Click Chemistry Derivatization

Optimal Use Cases for 6-Fluoro-2-trifluoromethyl-9-(3-iodopropyl)-9H-thioxanthene Based on Quantitative Differentiation Evidence


SPECT Tracer Development: Direct ¹²³I/¹²⁵I Radiolabeling for Dopaminergic or Sigma Receptor Imaging

The iodine atom in the 3-iodopropyl chain permits direct isotopic exchange radioiodination without prosthetic group chemistry, enabling preparation of ¹²³I-labeled (for SPECT; t₁/₂ = 13.2 h) or ¹²⁵I-labeled (for autoradiography; t₁/₂ = 60 days) probes [1]. Procurement of this compound as the non-radioactive reference standard supports both cold chemistry optimization and characterization of hot radioligands. Competitor thioxanthenes (flupentixol, chlorprothixene) lack any iodine and require de novo synthesis of a stannylated or boronate precursor for radioiododestannylation, adding 4–6 synthetic steps and reducing overall radiochemical yield [2].

Thioxanthene Core SAR Library Construction via Late-Stage Diversification

The 3-iodopropyl group serves as a reactive progenitor for azide installation, enabling CuAAC 'click' chemistry with diverse alkyne-functionalized building blocks to explore structure-activity relationships at the 9-position without repeating the full thioxanthene synthesis (typically 5+ steps) [3]. This late-stage diversification strategy accelerates SAR campaigns and reduces consumable costs relative to de novo synthesis of each analog, as documented for analogous alkyl iodide-containing medicinal chemistry building blocks .

High-LogP CNS Probe for Blood-Brain Barrier Permeability Studies

With a computed LogP of 6.66, this compound is well-suited for in vitro BBB permeability assays (e.g., PAMPA-BBB, hCMEC/D3 monolayer, or MDCK-MDR1) to study the relationship between extreme lipophilicity and transendothelial transport of halogenated tricyclic compounds . When used alongside comparator compounds with lower LogP (e.g., flupentixol, thiothixene), this compound provides the high-lipophilicity anchor point needed to construct a full LogP–Papp correlation curve within the thioxanthene chemical space [4].

Metabolite Identification Studies: CF₃-Modified Scaffold as a CYP-Oxidation Probe

The trifluoromethyl group at position 2 provides a ¹⁹F NMR-active reporter for metabolite tracking in hepatic microsome or hepatocyte incubation studies, while the iodine atom offers a distinct isotopic signature (M+2 pattern) for mass spectrometry-based metabolite identification . The class-level SAR indicating that CF₃-substituted thioxanthenes are 3–4× more potent and potentially more metabolically stable than their chloro/bromo counterparts makes this compound a useful reference for investigating the contribution of 2-position substitution to oxidative metabolism in the thioxanthene series [5].

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